molecular formula C17H19FN2O4S2 B2363940 N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-fluorobenzenesulfonamide CAS No. 946249-91-8

N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-fluorobenzenesulfonamide

Cat. No. B2363940
M. Wt: 398.47
InChI Key: JBSDOPUBFLXLCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-fluorobenzenesulfonamide” is a compound that contains a sulfonamide group . Sulfonamides are an organosulfur group with the structure R−S(=O)2−NR2, consisting of a sulfonyl group connected to an amine group . They are typically crystalline and many important drugs contain the sulfonamide group .

Scientific Research Applications

Design and Synthesis of Benzimidazole Derivatives

  • Summary of Application: A similar compound, a benzimidazole derivative with a 4-(methylsulfonyl)phenyl pharmacophore, was designed and synthesized. These compounds were evaluated as inhibitors of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) .
  • Methods of Application: The compounds were evaluated in vitro as COX-1/COX-2 inhibitors. Furthermore, the synthesized compounds were also evaluated in vivo for their anti-inflammatory activity and ulcerogenic liability .
  • Results or Outcomes: Several compounds showed selective inhibition to the COX-2 isozyme. The tested compounds also have shown good anti-inflammatory activity .

Use as a Reagent in Organic Synthesis

  • Summary of Application: While not the exact compound, a similar compound, N-(ethylsulfonyl)-DL-proline, is available for purchase and could potentially be used as a reagent in organic synthesis .
  • Results or Outcomes: The outcomes would depend on the specific reaction conditions and the other reactants involved .

properties

IUPAC Name

N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-4-fluorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2O4S2/c1-2-25(21,22)20-11-3-4-13-5-8-15(12-17(13)20)19-26(23,24)16-9-6-14(18)7-10-16/h5-10,12,19H,2-4,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBSDOPUBFLXLCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-fluorobenzenesulfonamide

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